molecular formula C11H20N2O2S B8036416 Tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate

Tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B8036416
M. Wt: 244.36 g/mol
InChI Key: NLXUFFJGHBSUJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate: is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential applications. This compound is characterized by a spirocyclic framework, which consists of a bicyclic system where two rings are connected through a single atom. The presence of sulfur and nitrogen atoms within the ring system adds to its chemical diversity and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the spirocyclic ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitrogen or sulfur atoms, to yield different derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate serves as a versatile building block for the synthesis of more complex molecules.

Biology and Medicine: In the field of biology and medicine, this compound is investigated for its potential as a pharmacophore in the design of new therapeutic agents. Its structural features make it a candidate for targeting specific biological pathways and molecular targets, such as enzymes or receptors .

Industry: In the industrial sector, this compound is used in the development of new materials and catalysts. Its reactivity and stability under various conditions make it suitable for applications in catalysis and material science .

Mechanism of Action

The mechanism of action of tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique mode of binding, which can enhance the compound’s affinity and selectivity for its target. The presence of the amino and thia groups contributes to its reactivity and ability to form stable complexes with biological molecules .

Comparison with Similar Compounds

  • Tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate
  • Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate
  • Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate

Comparison: Compared to similar compounds, tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate stands out due to the presence of both sulfur and nitrogen atoms within its spirocyclic ring. This unique combination enhances its chemical reactivity and potential for forming diverse derivatives. Additionally, the tert-butyl ester group provides stability and facilitates its use in various synthetic applications .

Properties

IUPAC Name

tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2S/c1-10(2,3)15-9(14)13-6-11(7-13)4-8(12)5-16-11/h8H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXUFFJGHBSUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.